Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate
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Overview
Description
Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate is a chemical compound with the CAS Number: 149267-90-3 and a molecular weight of 247.3 . It has a linear formula of C13H17N3O2 . The compound is white to yellow solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-10(8-14)5-7-11/h4-7,15H,9H2,1-3H3, (H,16,17) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 247.3 and a linear formula of C13H17N3O2 .Scientific Research Applications
Chemical Synthesis and Molecular Structure
- Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate is involved in various chemical syntheses and the formation of complex molecular structures. For instance, its derivatives have been used in the unexpected cleavage of C–S bonds during hydrazination, leading to the production of unique compounds such as 2-thioxo-1,2-dihydro-pyridine-3-carboxylic acid hydrazide (Nordin et al., 2016). Additionally, its synthesis has contributed to the creation of novel structures like 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one (Xu et al., 2006).
Insecticidal Applications
- Certain derivatives of this compound have shown potential in insecticidal applications. For example, novel N-oxalyl derivatives demonstrated larvicidal activities, indicating their potential use in pest control (Mao et al., 2004).
Synthesis of Heterocycles and Other Compounds
- This chemical has been instrumental in the synthesis of various heterocycles and other compounds. For instance, it has been used in the synthesis of hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related heterocycles (Obreza & Urleb, 2003). Moreover, it played a role in the synthesis of 1-aryl-1H-indazole derivatives via intramolecular amination (Esmaeili-Marandi et al., 2014).
Pharmaceutical and Biomedical Research
- In the field of pharmaceutical and biomedical research, derivatives of this compound have been explored for their potential in creating new drugs and therapeutic agents. This includes research into their antitumor properties and interactions with DNA (Choi et al., 1996).
Supramolecular Chemistry
- The compound has also found applications in supramolecular chemistry. For instance, derivatives have been used in the creation of supramolecular self-assembles, demonstrating their versatility in complex chemical systems (Yushkova et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(4-cyanophenyl)methylamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-10(8-14)5-7-11/h4-7,15H,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKKJVNZXJKYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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